molecular formula C15H16N2O8 B4001233 N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)ethanamine;oxalic acid

N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)ethanamine;oxalic acid

Cat. No.: B4001233
M. Wt: 352.30 g/mol
InChI Key: AROJVCNLRPPRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)ethanamine;oxalic acid is a complex organic compound that combines a furan ring, a nitrophenyl group, and an ethanamine moiety

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of advanced materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)ethanamine typically involves multi-step organic reactions. One possible route includes:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under acidic or basic conditions.

    Nitration of phenol: The nitrophenyl group can be introduced by nitrating phenol using a mixture of concentrated nitric and sulfuric acids.

    Coupling reaction: The furan-2-ylmethyl intermediate is then coupled with the nitrophenyl ether under basic conditions to form the desired compound.

    Formation of the oxalic acid salt: The final step involves reacting the amine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various furan derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Furan derivatives such as furanones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted ethanamine derivatives.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and nitrophenyl groups could play a role in binding to these targets, while the ethanamine moiety might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(4-aminophenoxy)ethanamine: Similar structure but with an amino group instead of a nitro group.

    N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)ethanamine: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)ethanamine;oxalic acid is unique due to the presence of both a furan ring and a nitrophenyl group, which can impart distinct chemical and biological properties. The oxalic acid salt form may also influence its solubility and stability.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4.C2H2O4/c16-15(17)11-3-5-12(6-4-11)19-9-7-14-10-13-2-1-8-18-13;3-1(4)2(5)6/h1-6,8,14H,7,9-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROJVCNLRPPRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCCOC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)ethanamine;oxalic acid
Reactant of Route 2
N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)ethanamine;oxalic acid
Reactant of Route 3
Reactant of Route 3
N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)ethanamine;oxalic acid
Reactant of Route 4
N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)ethanamine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)ethanamine;oxalic acid
Reactant of Route 6
N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)ethanamine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.